molecular formula C15H22ClN3OS B2991647 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1321966-06-6

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2991647
CAS RN: 1321966-06-6
M. Wt: 327.87
InChI Key: BNJLCZPHHRMKFA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H22ClN3OS and its molecular weight is 327.87. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Yu et al. (2014) focused on the synthesis of related N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using a carbodiimide condensation method. These compounds, including similar structures to the chemical , were identified using IR, NMR, and elemental analyses, with one intermediate compound confirmed by single-crystal X-ray diffraction (Yu et al., 2014).
  • Anticancer Applications :

    • Mabkhot et al. (2019) synthesized a compound containing a similar dimethylamino group, which showed moderate anticancer activity. This study also involved X-ray analysis and computational studies to elucidate the compound's structure and potential as an anticancer agent (Mabkhot et al., 2019).
  • Chemical Utility and Reactions :

    • Research by Hanessian and Moralioglu (1972) explored the chemistry and synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals, related to the chemical . This study highlighted their use as temporary protecting groups for vicinal diols and their utility in selective benzoylation and acetylation reactions (Hanessian & Moralioglu, 1972).
  • Pharmacological Research :

    • Senthilraja and Alagarsamy (2012) synthesized a series of compounds, including 2‐(4‐dimethylaminophenyl)‐3‐substituted thiazolidin‐4‐one‐5‐yl‐acetyl acetamides/benzamides, which were investigated for their anticonvulsant activities. The structural resemblance to the compound indicates potential pharmacological applications (Senthilraja & Alagarsamy, 2012).
  • Library Generation and Structural Diversity :

    • Roman (2013) used a compound structurally similar to N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride to generate a structurally diverse library of compounds through alkylation and ring closure reactions (Roman, 2013).
  • Herbicide Research :

    • Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes. This study is relevant due to the structural similarities and potential implications for the metabolism of N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride (Coleman et al., 2000).
  • Corrosion Inhibition :

    • Hu et al. (2016) investigated the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions. Considering the structural components, this study could be relevant for understanding the corrosion inhibition properties of the chemical (Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS.ClH/c1-10-8-11(2)14-13(9-10)20-15(16-14)18(12(3)19)7-6-17(4)5;/h8-9H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJLCZPHHRMKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

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